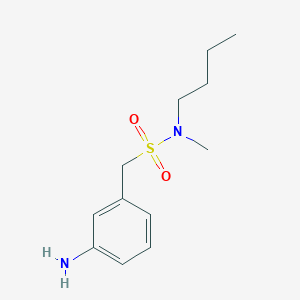
2-(5-Chloro-1-benzofuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-1-benzofuran-2-yl)propanoic acid is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid typically involves the formation of the benzofuran ring followed by the introduction of the chloro and propanoic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of iodine-induced cyclization has been reported to afford benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Copper-mediated and palladium-catalyzed coupling reactions are frequently utilized in the large-scale synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(5-Chloro-1-benzofuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as anti-tumor and antibacterial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The benzofuran ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor growth, bacterial proliferation, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzofuran-2-yl derivatives: These compounds share a similar benzofuran core but differ in their substituents.
2-(4-Benzyloxy-3-methoxyphenyl)-3-iodo-5-(3-benzyloxypropyl)-7-methoxybenzofuran: This compound has a more complex structure but shares the benzofuran ring.
Uniqueness
2-(5-Chloro-1-benzofuran-2-yl)propanoic acid is unique due to its specific chloro and propanoic acid substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClO3 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-(5-chloro-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H9ClO3/c1-6(11(13)14)10-5-7-4-8(12)2-3-9(7)15-10/h2-6H,1H3,(H,13,14) |
InChI Key |
AUMHGOUCJMNRFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


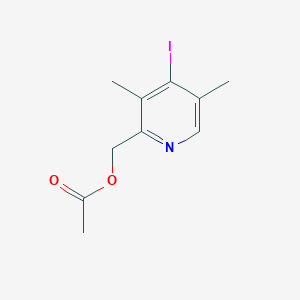
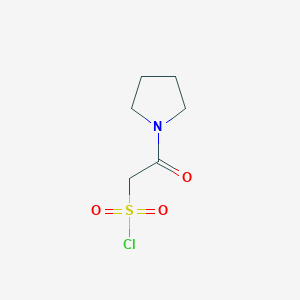
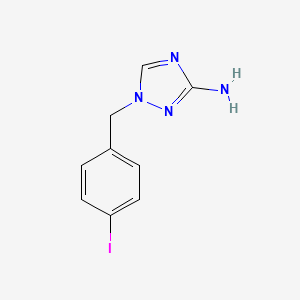
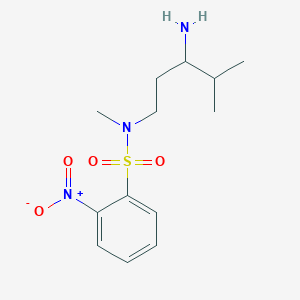
![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)

![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
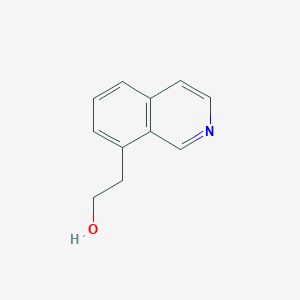

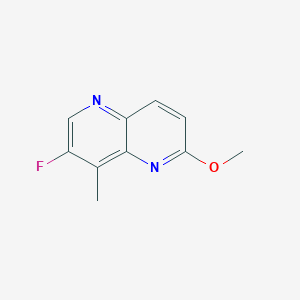
![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
